Cercosporin

Descripción

Cercosporin has been reported in Graminopassalora graminis with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWQNCWIIZUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960897, DTXSID801043885 | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-77-7, 127094-74-0 | |

| Record name | iso-Cercosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Cercosporin in Plant Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photoactivated perylenequinone toxin, is a key virulence factor for many plant pathogenic fungi belonging to the genus Cercospora.[1][2] Its production is strongly associated with the development of necrotic lesions on host plants.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's phytotoxicity, its biosynthesis, and the intricate interplay between the fungal pathogen and its plant host.

Mechanism of Action: A Light-Driven Assault on Cellular Integrity

This compound's toxicity is fundamentally linked to its nature as a photosensitizer.[2][4] In the presence of light, particularly wavelengths between 450 and 490 nm, the this compound molecule absorbs energy and transitions to an excited triplet state.[2] This activated molecule then reacts with molecular oxygen (O₂) to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide radicals (O₂⁻).[1][4] this compound is a potent producer of singlet oxygen, with a quantum yield of approximately 0.81.[5]

These ROS, particularly ¹O₂, are highly reactive and indiscriminately damage a wide range of cellular macromolecules, including lipids, proteins, and nucleic acids.[2][5] The primary target of this compound-induced damage in plant cells is the cell membrane.[1][4] The peroxidation of membrane lipids leads to a loss of membrane integrity, increased permeability, and leakage of cellular contents.[1][6] This disruption of the cell membrane is a critical step in pathogenesis, as it is hypothesized to release nutrients from the host cells into the intercellular spaces, which are then utilized by the invading fungus for growth and colonization.[1][3]

Signaling Pathway of this compound's Mode of Action

Caption: this compound's light-activated generation of ROS and subsequent plant cell damage.

Biosynthesis of this compound: A Genetically Controlled Pathway

The production of this compound is a complex process orchestrated by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[5][7][8] This cluster contains the genes encoding the necessary enzymes for the synthesis of the perylenequinone core structure of this compound.[5][9] The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) encoded by the CTB1 gene.[5][8] The expression of the CTB gene cluster is tightly regulated by various factors, including light, nutrient availability, and pH.[1][9] A key transcriptional activator involved in this regulation is CTB8.[9] Another transcription factor, CRG1, has been implicated in both this compound production and resistance.[1][5]

Proposed this compound Biosynthetic Pathway

Caption: Key steps and regulatory inputs in the this compound biosynthetic pathway.

Quantitative Data Summary

| Parameter | Value/Range | Conditions/Notes | Reference(s) |

| This compound Production | |||

| Cercospora kikuchii on PDA | Varies by isolate (e.g., Ckcp > Ckcy > Ckcc) | 21-33 days incubation | [10] |

| Cercospora spp. in culture | Highly dependent on medium and temperature | Optimal conditions vary by species | [11] |

| Photosensitizing Properties | |||

| Singlet Oxygen (¹O₂) Quantum Yield | 0.81 - 0.97 | In various solvents | [5][12][13] |

| Wavelengths for Activation & Production | 400 - 600 nm (peak ~450-490 nm) | Visible light spectrum | [1][2] |

| Toxicity | |||

| Effective concentration | As low as 1µM to kill plant cells | In vitro cell culture assays | [1] |

| Fungal production in culture | Can reach mM levels | Cercospora species are resistant | [1] |

Experimental Protocols

Protocol 1: Quantification of this compound in Fungal Cultures

This protocol details a spectrophotometric method for quantifying this compound extracted from fungal cultures grown on agar plates.

Materials:

-

Fungal cultures of Cercospora spp. grown on Potato Dextrose Agar (PDA).

-

5 N Potassium Hydroxide (KOH).

-

Sterile cork borer (6-mm diameter).

-

Microcentrifuge tubes.

-

Spectrophotometer.

Procedure:

-

From a mature fungal culture, aseptically collect five agar plugs (6-mm diameter) using a sterile cork borer.[14]

-

Place the agar plugs into a microcentrifuge tube.

-

Add a defined volume of 5 N KOH to the tube to extract the this compound.[14]

-

Incubate the tubes for a set period (e.g., 4 to 16 hours) in the dark to allow for complete extraction.[14][15]

-

After incubation, centrifuge the tubes to pellet any debris.

-

Measure the absorbance of the supernatant at 480 nm using a spectrophotometer.[10][14]

-

Calculate the concentration of this compound using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[10][14]

Protocol 2: Assay for this compound Phytotoxicity on Plant Suspension Cells

This protocol describes a method to assess the light-dependent toxicity of this compound on plant cells in suspension culture.

Materials:

-

Plant cell suspension culture (e.g., tobacco).

-

Purified this compound solution.

-

Growth medium for the suspension cells.

-

Light source with controlled wavelength and intensity.

-

Dark incubator.

-

Viability stain (e.g., Evans blue or Trypan blue).

-

Microscope.

Procedure:

-

Aliquot equal volumes of the plant cell suspension culture into sterile culture vessels.

-

Add varying concentrations of purified this compound to the experimental vessels. Include a solvent control (no this compound).

-

Prepare two sets of treatments: one to be incubated in the light and one in the dark.

-

Incubate the "light" set under a controlled light source and the "dark" set in a light-proof incubator for a defined period.

-

After incubation, take a small aliquot of cells from each treatment.

-

Add a viability stain according to the manufacturer's protocol.

-

Observe the cells under a microscope and count the number of stained (dead) versus unstained (live) cells to determine the percentage of cell death.[16]

-

Compare the cell viability between the light and dark treatments to confirm the photoactivated toxicity of this compound.

Experimental Workflow for this compound Analysis

Caption: A general workflow for the extraction, quantification, and bioactivity assessment of this compound.

Plant Defense and Fungal Autoresistance

The universal toxicity of this compound poses a significant threat to a wide range of organisms, including the producing fungus itself.[1][17] Cercospora species have evolved sophisticated autoresistance mechanisms.[1] One proposed mechanism involves the reduction of this compound to a less toxic dihydrothis compound form at the cell surface.[5] Additionally, specific genes, such as CFP (this compound Facilitator Protein), a major facilitator superfamily (MFS) transporter, and ATR1, an ABC transporter, are involved in both this compound export and resistance.[1][17] The transcription factor CRG1 also plays a crucial role in regulating these resistance mechanisms.[5][17]

Plants, in turn, employ various defense strategies against fungal pathogens, including the production of their own ROS as part of the oxidative burst.[4] However, the high levels of ROS generated by this compound often overwhelm these defenses.[4] Some plant defense strategies that have been explored include the overexpression of antioxidants like vitamin B6 (pyridoxine), which has been shown to quench singlet oxygen.[4][18] Shading or growing plants under low light conditions can reduce the severity of disease symptoms by limiting the photoactivation of this compound.[4][8]

Conclusion and Future Directions

This compound's mechanism of action, centered on its light-dependent generation of reactive oxygen species, represents a potent and broadly effective weapon in plant pathogenesis. A thorough understanding of its biosynthesis, regulation, and the mechanisms of host susceptibility and fungal resistance is paramount for the development of novel disease management strategies. Future research may focus on identifying specific inhibitors of the this compound biosynthetic pathway or on engineering crop plants with enhanced resistance to photosensitizer-induced oxidative stress. The unique properties of this compound also make it a subject of interest in other fields, such as photodynamic therapy for cancer treatment.[19]

References

- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 2. The photoactivated Cercospora Toxin this compound: Contributions to plant disease and fundamental biology - ProQuest [proquest.com]

- 3. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsnet.org [apsnet.org]

- 11. apsnet.org [apsnet.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 16. Phytopathology 1982 | this compound, a Photosensitizing Toxin from Cercospora species [apsnet.org]

- 17. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 18. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cercosporin Biosynthetic Pathway

Executive Summary

This compound is a photoactivated perylenequinone toxin produced by fungal plant pathogens of the genus Cercospora. Its broad-spectrum toxicity, facilitated by the generation of reactive oxygen species (ROS) upon exposure to light, makes it a crucial factor in plant disease and a molecule of interest for various biotechnological applications, including as a potential photodynamic therapy agent. Understanding its biosynthesis is critical for developing disease control strategies and for harnessing its potential. This guide provides a comprehensive overview of the this compound biosynthetic (CTB) gene cluster, the enzymatic steps of the pathway, its complex regulatory networks, and key experimental methodologies for its study.

The this compound Biosynthetic (CTB) Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the fungal genome, known as the this compound Toxin Biosynthesis (CTB) gene cluster. Initially identified as a core cluster of eight genes in Cercospora nicotianae (CTB1-8), recent research has shown the cluster is larger, including additional flanking genes essential for the final steps of biosynthesis and for self-protection (autoresistance).[1][2][3]

| Gene | Proposed Function/Enzyme Type | Role in Pathway | Reference(s) |

| CTB1 | Non-reducing Polyketide Synthase (NR-PKS) | Keystone enzyme; catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the first stable intermediate, nor-toralactone.[1][3][4] | |

| CTB2 | O-methyltransferase | Involved in the modification of the polyketide backbone.[2][3] | |

| CTB3 | Didomain: O-methyltransferase / FAD-dependent monooxygenase | The N-terminal methyltransferase domain methylates nor-toralactone to toralactone. The C-terminal monooxygenase domain performs an unusual oxidative cleavage of the pyrone ring.[2][4] | |

| CTB4 | Major Facilitator Superfamily (MFS) Transporter | Exports the final this compound toxin out of the fungal cell, contributing to self-protection.[1][4] | |

| CTB5 | NADPH-dependent oxidoreductase | Involved in the later steps of the pathway, likely in reduction reactions.[3][5] | |

| CTB6 | Oxidoreductase | Involved in the modification and dimerization of intermediates.[3] | |

| CTB7 | FAD/FMN-dependent oxidoreductase | Involved in the later steps of the pathway, likely in oxidation reactions.[3][5] | |

| CTB8 | Zn(II)Cys6 transcription factor | A pathway-specific activator that co-regulates the expression of other CTB genes.[1][2] | |

| CTB9 | α-ketoglutarate–dependent dioxygenase | Works with CTB10 in the final step to form the characteristic methylenedioxy bridge of this compound.[1] | |

| CTB10 | Putative dehydratase | Works with CTB9 to install the methylenedioxy bridge.[1] | |

| CTB11 | Unknown function | Required for this compound biosynthesis.[1] | |

| CTB12 | Unknown function | Required for this compound biosynthesis.[1] | |

| CFP | This compound Facilitator Protein (MFS Transporter) | Flanks the CTB cluster and is involved in this compound autoresistance and potentially biosynthesis.[1] | |

| CRG1 | Zn(II)Cys6 transcription factor | A global regulator that controls the expression of CTB8 and is implicated in both this compound production and resistance.[2][4][6] |

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process beginning with basic cellular building blocks and proceeding through a series of complex chemical modifications. Early proposals suggested a pathway involving the dimerization of two identical aromatic intermediates.[4] However, characterization of gene knockout mutants has led to a revised model where the core structure is built first, followed by final modifications.

The keystone enzyme, CTB1, is a non-reducing polyketide synthase (NR-PKS) that catalyzes the first committed step.[1] It utilizes one acetyl-CoA starter unit and six malonyl-CoA extender units to form the naphthopyrone nor-toralactone , the first stable intermediate in the pathway.[3][4] This discovery was crucial as it conflicted with earlier proposals and indicated that the pyrone ring of this intermediate must be opened to proceed.[4] This is accomplished by the unique didomain protein CTB3, whose monooxygenase domain performs an uncommon oxidative aromatic cleavage.[3][4] The pathway culminates in the formation of an intermediate named prethis compound , which is then converted to this compound by the installation of a unique seven-membered methylenedioxy bridge, a process requiring at least CTB9 and CTB10.[1]

References

- 1. pnas.org [pnas.org]

- 2. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

The Discovery and Historical Background of Cercosporin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a photoactivated perylenequinone phytotoxin produced by a wide range of fungal species within the genus Cercospora. These fungi are pathogenic to a variety of important agricultural crops, including soybeans, corn, and sugar beets, causing diseases such as leaf spot and blight. The virulence of many Cercospora species is largely attributed to the production of this compound. This toxin, upon exposure to light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which cause widespread damage to host plant cells by inducing lipid peroxidation and subsequent membrane breakdown. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental findings related to this compound.

Historical Background and Discovery

The journey of this compound from a mere pigment to a well-characterized phytotoxin is a story of meticulous scientific investigation spanning several decades.

Initial Isolation and Characterization

This compound was first isolated in 1957 by Japanese scientists Kuyama and Tamura from the mycelial cultures of Cercospora kikuchii, the fungus responsible for purple seed stain on soybeans.[1] Initially, it was investigated simply as an interesting red pigment.[1]

Elucidation of Chemical Structure

The definitive perylenequinone structure of this compound was determined in 1972 by Yamazaki and Ogawa.[1] This complex structure, featuring a highly conjugated aromatic core, hinted at its potential for unique photochemical properties.

Discovery of Photodynamic Activity

A pivotal moment in this compound research occurred in 1975 when Yamazaki and colleagues demonstrated its toxicity to mice and bacteria, crucially showing that this toxicity was dependent on the presence of both light and oxygen.[1] This established this compound as the first phytotoxin to be classified as a photosensitizer, a compound that becomes toxic upon activation by light.[1]

Quantitative Data on this compound Production

The production of this compound is highly variable among different Cercospora species and even between isolates of the same species. It is also significantly influenced by culture conditions such as the growth medium, temperature, and light.

| Isolate | Medium | Maximum this compound Production (nmol per 6-mm plug) | Reference |

| C. kikuchii IN | Malt Agar | 65 | [2] |

| C. kikuchii IN | Potato Dextrose Agar | 112 | [2] |

| C. kikuchii IL | Malt Agar | 120 | [2] |

| C. kikuchii IL | Potato Dextrose Agar | 74 | [2] |

| C. beticola | Malt Agar | 37 | [2] |

| C. beticola | Potato Dextrose Agar | 30 | [2] |

| C. zeae-maydis | Malt Agar | 7 | [2] |

| C. zeae-maydis | Potato Dextrose Agar | 64 | [2] |

| C. asparagi | Malt Agar | 32 | [2] |

| C. asparagi | Potato Dextrose Agar | 24 | [2] |

| C. nicotianae | Malt Agar | 8 | [2] |

| C. nicotianae | Potato Dextrose Agar | 11 | [2] |

| Isolate | This compound Concentration (µM) by Spectrophotometry | This compound Concentration (µM) by HPLC | Reference |

| C. coffeicola (19 isolates) | 0.2 - 48.65 | 1.15 - 37.26 | [3] |

| Strain | Condition | This compound Yield (mg/L) | Reference |

| Cercospora sp. JNU001 | Initial Condition | 128.2 | [4] |

| Cercospora sp. JNU001 | Optimized Medium | 467.8 | [4] |

| Cercospora sp. JNU001 | Co-cultured with Bacillus velezensis B04 | 984.4 | [4] |

| Cercospora sp. JNU001 | Co-cultured with Lysinibacillus sp. B15 | 626.3 | [4] |

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from established methods for the extraction and purification of this compound from fungal cultures.

Materials:

-

Cercospora sp. culture grown on Potato Dextrose Agar (PDA) plates under continuous light.

-

Ethyl acetate

-

0.5N Sodium hydroxide (NaOH)

-

6N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:isopropanol, 8:2 v/v)

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Extraction:

-

Scrape the mycelium and underlying agar from the PDA plates.

-

Homogenize the collected material in ethyl acetate.

-

Filter the mixture to remove solid debris.

-

Extract the ethyl acetate filtrate with 0.5N NaOH. The this compound will move into the aqueous basic layer, which will turn a deep red/purple color.

-

Separate the aqueous layer.

-

-

Acidification and Re-extraction:

-

Acidify the aqueous extract to approximately pH 2 with 6N HCl. The color will shift from purple to red as this compound precipitates.

-

Extract the acidified solution with ethyl acetate. The protonated this compound will move back into the organic layer.

-

Wash the ethyl acetate layer with distilled water to remove excess acid.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the ethyl acetate extract using a rotary evaporator to obtain a crude this compound residue.

-

Purify the crude extract using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or a hexane:isopropanol mixture).

-

Collect the red-colored fractions.

-

-

Analysis and Quantification:

-

Monitor the purity of the fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Combine the pure fractions and evaporate the solvent to yield crystalline this compound.

-

Quantify the this compound spectrophotometrically by measuring the absorbance at its characteristic wavelength maximum (around 470-480 nm in a suitable solvent like acetone or ethanol) and using the Beer-Lambert law with a known extinction coefficient.

-

Identification of Biosynthesis Genes using Restriction Enzyme-Mediated Integration (REMI)

REMI is a powerful technique for insertional mutagenesis that was instrumental in identifying the genes involved in this compound biosynthesis. This protocol provides a general workflow.

Materials:

-

Protoplasts of the target Cercospora species.

-

A REMI vector containing a selectable marker (e.g., hygromycin resistance) and a restriction site for the enzyme to be used.

-

The corresponding restriction enzyme (e.g., BamHI).

-

Protoplast transformation buffer (e.g., containing polyethylene glycol (PEG) and CaCl₂).

-

Regeneration medium with an osmotic stabilizer (e.g., sorbitol).

-

Selective medium containing the appropriate antibiotic (e.g., hygromycin).

-

Genomic DNA extraction reagents.

-

Primers for inverse PCR or other plasmid rescue techniques.

-

DNA sequencing reagents.

Procedure:

-

Protoplast Preparation:

-

Grow the fungal mycelium in liquid culture.

-

Treat the mycelium with a mixture of cell wall-degrading enzymes (e.g., driselase, lyticase) in an osmotic buffer to generate protoplasts.

-

Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic buffer.

-

-

REMI Transformation:

-

Linearize the REMI vector with the chosen restriction enzyme.

-

Mix the protoplasts with the linearized plasmid DNA and the same restriction enzyme.

-

Add the PEG-containing transformation buffer to induce DNA uptake.

-

Incubate the transformation mixture on ice.

-

-

Selection of Transformants:

-

Plate the transformed protoplasts onto regeneration medium and incubate to allow for cell wall regeneration.

-

Overlay the plates with a selective medium containing the appropriate antibiotic to select for transformants that have integrated the plasmid.

-

Incubate until resistant colonies appear.

-

-

Screening for Mutants:

-

Visually screen the transformant colonies for a loss of red pigmentation, indicating a defect in this compound production.

-

Subculture the non-pigmented mutants to confirm the stability of the phenotype.

-

-

Identification of the Disrupted Gene:

-

Extract genomic DNA from the this compound-deficient mutants.

-

Use techniques such as plasmid rescue or inverse PCR to isolate the fungal DNA flanking the integrated plasmid.

-

Sequence the flanking DNA.

-

Use BLAST or other bioinformatics tools to identify the gene that was disrupted by the plasmid insertion. This led to the initial identification of the CTB1 gene, a polyketide synthase essential for this compound biosynthesis.

-

Signaling Pathways and Biosynthesis

This compound Biosynthesis Pathway

This compound is synthesized via a polyketide pathway, with the core of its biosynthetic machinery encoded by a cluster of genes known as the CTB cluster. The key enzyme, CTB1, is a non-reducing polyketide synthase (NR-PKS) that initiates the process.

Caption: Simplified biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues and intracellular signaling pathways. Light is a primary inducer, and its signal is transduced through complex networks that involve calcium/calmodulin-dependent signaling and a MAP kinase cascade. These pathways ultimately regulate the expression of transcription factors, such as CRG1 and the pathway-specific activator CTB8, which in turn control the expression of the CTB gene cluster.

Caption: Regulatory network for this compound biosynthesis.

Conclusion

The discovery and subsequent characterization of this compound represent a significant advancement in the field of phytopathology and natural product chemistry. From its initial identification as a fungal pigment to the elucidation of its complex, light-activated mode of action and the intricate molecular machinery governing its production, this compound has become a model system for studying fungal virulence, photosensitization, and the regulation of secondary metabolism. The knowledge gained from this research provides a solid foundation for developing novel strategies to control Cercospora-induced plant diseases and for exploring the potential biotechnological and pharmacological applications of this potent phototoxin.

References

The Double-Edged Sword of Cercospora: Unraveling the Biological Role of Cercosporin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, stands as a pivotal molecule in the intricate dance between pathogen and host. This technical guide delves into the multifaceted biological roles of this compound, exploring its biosynthesis, potent photodynamic mechanism of action, the complex regulatory networks governing its production, and the fascinating strategies evolved by Cercospora species to tolerate their own toxic arsenal. This document provides a comprehensive resource, integrating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound's significance in fungal pathogenesis and its potential as a target for novel disease management strategies and a tool in biomedical research.

Introduction

Cercospora species are notorious plant pathogens, responsible for significant economic losses in a wide array of crops worldwide.[1] A key determinant of their virulence is the production of this compound, a red-pigmented secondary metabolite.[2] This molecule is not a conventional toxin; its destructive power is unleashed upon exposure to light. As a photosensitizer, this compound absorbs light energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[2][3] These ROS then indiscriminately attack cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[2] This guide will provide a detailed exploration of the molecular underpinnings of this compound's function and its central role in the pathogenicity of Cercospora species.

Mechanism of Action: A Photodynamic Assault

The toxicity of this compound is fundamentally linked to its photodynamic properties. In the dark, this compound is largely inert. However, upon illumination, it transitions to an excited triplet state. This energized molecule can then follow two main pathways to induce cellular damage, collectively known as Type I and Type II photosensitization reactions.

-

Type II Reaction (Singlet Oxygen Production): The predominant mechanism for this compound-mediated toxicity involves the direct transfer of energy from the excited triplet state of this compound to ground-state molecular oxygen (³O₂). This process generates singlet oxygen (¹O₂), a highly reactive and cytotoxic molecule.[2] Singlet oxygen has a short half-life in biological systems but can diffuse over short distances to react with a wide range of biological molecules, including lipids, proteins, and nucleic acids.[4] The primary target of this compound-generated singlet oxygen is the cell membrane, where it initiates a chain reaction of lipid peroxidation, leading to a loss of membrane integrity and fluidity.[2]

-

Type I Reaction (Superoxide Production): In the presence of a suitable reducing substrate, the excited this compound molecule can also initiate a Type I reaction. This involves the transfer of an electron to molecular oxygen, resulting in the formation of the superoxide anion (O₂⁻).[3] While this compound is a potent producer of singlet oxygen, its capacity to generate superoxide is considered a secondary, but still significant, contributor to its overall toxicity.

The devastating consequence of this ROS barrage is the breakdown of host cell membranes, causing the leakage of nutrients into the intercellular space, which the fungus then utilizes for its growth and proliferation.[2]

Quantitative Analysis of this compound's Photodynamic Activity

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. This compound exhibits a remarkably high singlet oxygen quantum yield, making it a potent photodynamic agent.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| This compound | Dioxane | 0.97 |

| This compound | Benzene | 0.81 |

| This compound | Deuterated Water (D₂O) | 0.84 |

| Hexaacetyl-dihydrothis compound (Reduced form) | Organic Solvents | 0.14 - 0.18 |

| Hexaacetyl-dihydrothis compound (Reduced form) | Water | 0.02 - 0.04 |

This table summarizes the singlet oxygen quantum yield of this compound and its reduced form in various solvents, highlighting the high efficiency of the native toxin and the significantly lower photodynamic activity of its reduced state.

The this compound Biosynthetic Pathway: A Genetically Orchestrated Process

The production of this compound is a complex process orchestrated by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[5] This cluster contains the genetic blueprint for the enzymes required to synthesize the intricate perylenequinone structure of this compound from simple precursors.

The core of the this compound molecule is derived from the polyketide pathway. The key enzyme, a polyketide synthase (PKS) encoded by the CTB1 gene, initiates the process.[5] Subsequent steps involve a series of modifications, including cyclization, oxidation, methylation, and dimerization, carried out by other enzymes encoded within the CTB cluster. Key genes and their putative functions in the pathway are summarized below:

| Gene | Putative Function |

| CTB1 | Polyketide Synthase (PKS) |

| CTB2 | O-methyltransferase |

| CTB3 | FAD/FMN-dependent oxidoreductase, O-methyltransferase |

| CTB4 | Major Facilitator Superfamily (MFS) transporter |

| CTB5 | NADPH-dependent oxidoreductase |

| CTB6 | Ketoreductase |

| CTB7 | FAD-dependent monooxygenase |

| CTB8 | Zn(II)2Cys6 transcription factor |

| CRG1 | Transcription factor regulating this compound production and resistance |

This table outlines the key genes within the this compound biosynthesis (CTB) cluster and their proposed functions in the synthesis and regulation of the toxin.

Visualizing the this compound Biosynthesis Pathway

Caption: A simplified workflow of the this compound biosynthesis pathway.

Regulation of this compound Production: Responding to Environmental Cues

The production of this compound by Cercospora species is not constitutive but is instead tightly regulated by a variety of environmental signals, with light being the most critical factor.[2]

-

Light: Light is an absolute requirement for this compound biosynthesis.[2] The fungus perceives light, which triggers the transcriptional activation of the CTB gene cluster. The wavelengths of light most effective at inducing this compound production are in the blue and green regions of the spectrum (approximately 400-600 nm), which correspond to the absorption spectrum of the this compound molecule itself.[2]

-

Nutrient Availability: The composition of the growth medium significantly influences this compound production. Carbon and nitrogen sources, as well as the presence of certain ions, can either enhance or suppress toxin synthesis.[6] For instance, some studies have shown that a high carbon-to-nitrogen ratio can favor this compound accumulation.[6]

-

Temperature: Temperature also plays a role in regulating this compound production, with optimal temperatures for toxin synthesis varying between different Cercospora species and isolates.[6]

-

Signaling Pathways: Intracellular signaling cascades are also involved in regulating this compound biosynthesis. Studies have implicated calcium/calmodulin-dependent signaling pathways in this process.[3] The transcription factor CRG1 is a key regulator, controlling both this compound production and resistance.[5]

Quantitative Impact of Culture Conditions on this compound Production

The yield of this compound can vary dramatically depending on the culture conditions. Optimization of these parameters is crucial for laboratory studies and potential biotechnological applications.

| Cercospora Species | Culture Medium | Condition | This compound Yield |

| Cercospora sp. JNU001 | Modified S-7 Medium | Monoculture | 128.2 mg/L |

| Cercospora sp. JNU001 | Modified S-7 Medium | Co-culture with Bacillus velezensis B04 | 984.4 mg/L |

| Cercospora sp. JNU001 | Modified S-7 Medium | Co-culture with Lysinibacillus sp. B15 | 626.3 mg/L |

| Cercospora sorghi f. sp. maydis | Coconut water enriched with yeast and salts | Optimized | 177.34 nmol/plug |

This table illustrates the significant impact of culture conditions, including co-culturing with specific bacteria, on the production of this compound.[7][8]

Fungal Resistance to a Self-Made Toxin: A Tale of Adaptation

One of the most intriguing aspects of this compound biology is the ability of Cercospora species to produce millimolar concentrations of this potent toxin without succumbing to its effects, while concentrations as low as 1 µM are lethal to plant cells.[2] This remarkable autoresistance is not conferred by a single mechanism but rather by a suite of sophisticated strategies.

-

Chemical Modification: A primary mechanism of resistance involves the chemical reduction of this compound to a less toxic, dihydroxy form.[9] This reduced form, hexaacetyl-dihydrothis compound, exhibits a significantly lower singlet oxygen quantum yield, rendering it far less photodynamically active.[9]

-

Active Efflux: Cercospora species employ dedicated transporters to actively pump this compound out of the fungal cell, preventing its accumulation to toxic intracellular levels. The CTB4 gene, located within the CTB cluster, encodes a Major Facilitator Superfamily (MFS) transporter that is believed to play a role in this process.[5] Another gene, ATR1, encoding an ABC transporter, has also been implicated in this compound resistance.[9]

-

Antioxidant Systems: The fungus possesses robust antioxidant systems to quench any ROS that may be generated intracellularly. The vitamin B6 (pyridoxine) biosynthesis pathway has been shown to be crucial for this compound resistance, as pyridoxine can quench singlet oxygen.[10]

-

Transcriptional Regulation: The expression of resistance genes is tightly controlled. The transcription factor CRG1, in addition to regulating this compound production, also plays a central role in orchestrating the expression of genes involved in autoresistance.[5]

Visualizing the this compound Resistance Mechanisms

Caption: Key mechanisms of this compound autoresistance in Cercospora species.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

This compound Extraction and Quantification

Objective: To extract and quantify the amount of this compound produced by Cercospora cultures.

Protocol:

-

Culture: Grow Cercospora isolates on a suitable solid medium (e.g., potato dextrose agar) under continuous light for a defined period (e.g., 10-14 days).[6]

-

Extraction:

-

Spectrophotometric Method: Excise agar plugs of a standard diameter from the culture plate. Submerge the plugs in 5 N KOH and incubate in the dark for 4 hours.[6]

-

HPLC Method: For a more quantitative analysis, extract this compound from mycelial mats or culture filtrates using an organic solvent such as ethyl acetate.[11]

-

-

Quantification:

-

Spectrophotometry: Measure the absorbance of the KOH extract at 480 nm. Calculate the concentration of this compound using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.[6]

-

High-Performance Liquid Chromatography (HPLC): Separate the extracted compounds using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with acetic acid). Detect this compound using a UV-Vis detector at its characteristic absorbance maxima. Quantify by comparing the peak area to a standard curve of purified this compound.[11]

-

Singlet Oxygen Detection

Objective: To detect and quantify the production of singlet oxygen by this compound upon photo-irradiation.

Protocol using Singlet Oxygen Sensor Green (SOSG):

-

Reagent Preparation: Prepare a stock solution of Singlet Oxygen Sensor Green (SOSG) in methanol. The final working concentration typically ranges from 1-10 µM.[12][13]

-

Assay Setup: In a suitable buffer (e.g., phosphate buffer), combine the this compound solution and the SOSG working solution.

-

Photo-irradiation: Expose the solution to a light source with a wavelength that is absorbed by this compound (e.g., 450-500 nm).

-

Fluorescence Measurement: Measure the increase in fluorescence intensity at the emission maximum of the SOSG-endoperoxide product (~525 nm) using a fluorometer. The rate of increase in fluorescence is proportional to the rate of singlet oxygen production.[14]

Gene Knockout in Cercospora using Split-Marker Transformation

Objective: To create targeted gene disruptions in Cercospora to study gene function.

Protocol Overview:

-

Construct Generation: Generate two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance) that are flanked by sequences homologous to the target gene's upstream and downstream regions.

-

Protoplast Isolation: Generate protoplasts from young Cercospora mycelia by enzymatic digestion of the cell wall using a mixture of enzymes such as driselase, lysing enzymes, and chitinase in an osmotic stabilizer.[15]

-

Transformation: Introduce the two split-marker DNA fragments into the protoplasts using polyethylene glycol (PEG)-mediated transformation.[16]

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the selective agent. Screen the resulting resistant colonies by PCR to confirm homologous recombination and targeted gene disruption.

Visualizing the Gene Knockout Workflow

Caption: A workflow for targeted gene knockout in Cercospora using the split-marker approach.

Pathogenicity Assay

Objective: To assess the virulence of Cercospora isolates on a susceptible host plant.

Protocol:

-

Inoculum Preparation: Grow the Cercospora isolate on a sporulation-inducing medium. Harvest the conidia and prepare a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL) in sterile water with a surfactant (e.g., Tween 20).[17]

-

Inoculation: Spray the spore suspension onto the leaves of susceptible host plants until runoff.[18]

-

Incubation: Place the inoculated plants in a high-humidity chamber for 48-72 hours to facilitate infection. Subsequently, move the plants to a growth chamber with controlled light and temperature conditions.[18]

-

Disease Assessment: Monitor the plants for the development of disease symptoms (e.g., leaf spots) over a period of 2-4 weeks. Disease severity can be scored based on the number and size of lesions.[19]

Conclusion and Future Directions

This compound is a remarkable example of a highly evolved virulence factor. Its light-activated, ROS-generating mechanism provides Cercospora species with a powerful weapon to overcome host defenses and establish infection. The intricate genetic and regulatory networks controlling its biosynthesis and the sophisticated mechanisms of self-resistance highlight the evolutionary arms race between plants and their pathogens.

For researchers and scientists, a deeper understanding of the this compound system offers numerous opportunities. Targeting the CTB pathway or the regulatory networks that control its expression presents a promising avenue for the development of novel, specific fungicides. Furthermore, elucidating the full repertoire of resistance mechanisms in Cercospora could provide valuable genetic resources for engineering disease-resistant crops.

For drug development professionals, this compound and its analogs hold potential as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases. Its high singlet oxygen quantum yield and unique chemical structure make it an attractive scaffold for the design of new phototherapeutic agents.

Future research should focus on several key areas:

-

Quantitative analysis of the impact of specific light wavelengths on CTB gene expression and this compound production.

-

Elucidation of the complete three-dimensional structures of the CTB enzymes to understand their catalytic mechanisms.

-

Identification of novel genes and pathways involved in this compound resistance.

-

High-throughput screening of chemical libraries to identify inhibitors of this compound biosynthesis or its photodynamic activity.

By continuing to unravel the complexities of this compound's biological role, the scientific community can pave the way for innovative solutions in agriculture and medicine.

References

- 1. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 3. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsnet.org [apsnet.org]

- 7. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 10. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Cercosporin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora.[1][2][3] These fungi are plant pathogens responsible for a variety of leaf spot diseases on numerous crops.[3] The potent photodynamic properties of this compound, which lead to the generation of reactive oxygen species (ROS) upon exposure to light, are central to its biological activity and its role in plant pathogenesis.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, photodynamic activity, and biological activities of this compound, along with detailed experimental protocols for its evaluation.

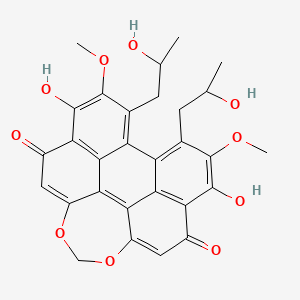

Chemical Structure

This compound possesses a unique and complex chemical structure. It is characterized by a perylenequinone core, which is a polycyclic aromatic hydrocarbon.[1][6] A distinctive feature of its structure is a seven-membered methylenedioxy bridge, which is uncommon in natural products.[6]

Molecular Formula: C₂₉H₂₆O₁₀[3][7]

IUPAC Name: 7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.0²,¹¹.0³,⁸.0⁴,²².0¹⁸,²³]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 534.51 g/mol | [7] |

| Appearance | Red solid | [7] |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in DMF, DMSO, ethanol, and chloroform.[7][8] Sparingly soluble in water.[9] | [7][8][9] |

| UV-Vis λmax (in Ethanol) | 225, 269, 470 nm | [8] |

Table 2: Photodynamic Properties of this compound

| Property | Value | Reference(s) |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | [10][11] |

| Mechanism | Type II (singlet oxygen) and Type I (superoxide) | [4][5] |

Table 3: Biological Activities of this compound

| Activity Type | Organism/Cell Line | Measurement | Value | Reference(s) |

| Cytotoxicity (in vitro) | HeLa | CC₅₀ | 241 nM | [8] |

| A432 | CC₅₀ | 282 nM | [8] | |

| MCF-7 | CC₅₀ | 174 nM | [8] | |

| T98G (Glioblastoma) | LD₅₀ (PDT) | 0.14 J/cm² | [12] | |

| U87 (Glioblastoma) | LD₅₀ (PDT) | 0.24 J/cm² | [12] | |

| MCF-7 (Breast Adenocarcinoma) | LD₅₀ (PDT) | 0.26 J/cm² | [12] | |

| Antimicrobial Activity | Gram-positive bacteria | General | Active | [7] |

| Fungi | General | Active | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal and antibacterial susceptibility testing.[13][14][15][16]

a. For Fungi (Yeast - based on CLSI M27): [14]

-

Inoculum Preparation:

-

From a fresh culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain the final inoculum density.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or with a spectrophotometer.

-

b. For Bacteria (based on CLSI M07): [17][18][19]

-

Inoculum Preparation:

-

Suspend several colonies from a fresh culture on a suitable agar medium in sterile saline or broth.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Incubate the plate at 35°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Assessment of Phototoxicity in Cell Culture using the MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted for phototoxicity studies.[20][21][22]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Incubation:

-

Treat the cells with various concentrations of this compound (prepared in appropriate cell culture medium) and incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include a solvent control.

-

-

Irradiation:

-

Expose one set of plates to a light source with a wavelength corresponding to the absorption maximum of this compound (e.g., around 470 nm) for a specific duration to deliver a defined light dose.

-

Keep a duplicate set of plates in the dark to assess dark toxicity.

-

-

Post-Irradiation Incubation:

-

After irradiation, replace the drug-containing medium with fresh medium and incubate the cells for a further 24-48 hours.

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control. The IC₅₀ value is the concentration of this compound that reduces cell viability by 50% under light-exposed conditions (phototoxicity) and dark conditions (cytotoxicity).

-

Measurement of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a common indirect method for quantifying singlet oxygen generation.[23][24][25]

-

Reagent Preparation:

-

Prepare stock solutions of this compound (the photosensitizer), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal or Methylene Blue), and 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., ethanol or DMF).

-

-

Reaction Setup:

-

In a quartz cuvette, mix the photosensitizer (this compound or the reference) with DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (around 415 nm) should be around 1.0.

-

-

Irradiation and Measurement:

-

Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

Monitor the decrease in the absorbance of DPBF at regular time intervals.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of this compound (ΦΔ_cerc) can be calculated using the following formula: ΦΔ_cerc = ΦΔ_ref * (k_cerc / k_ref) * (I_ref / I_cerc) where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference photosensitizer.

-

k_cerc and k_ref are the slopes of the ln(Abs) vs. time plots for this compound and the reference, respectively.

-

I_cerc and I_ref are the rates of light absorption by this compound and the reference, respectively (can be determined from the absorbance at the irradiation wavelength).

-

-

Signaling Pathways and Experimental Workflows

Photosensitization Mechanism of this compound

The primary mode of action of this compound involves the generation of reactive oxygen species upon photoactivation. This process is illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 5. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of this compound, a naturally occurring quinone - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 头孢菌素 来源于Cercospora hayii | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. journals.asm.org [journals.asm.org]

- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 15. mdpi.com [mdpi.com]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. mdpi.com [mdpi.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. research.cbc.osu.edu [research.cbc.osu.edu]

- 24. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. stars.library.ucf.edu [stars.library.ucf.edu]

The Core Mechanism of Cercosporin-Induced Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy. Its cytotoxicity is primarily attributed to the light-dependent generation of reactive oxygen species (ROS), which cause widespread damage to cellular components. This technical guide provides an in-depth exploration of the mechanisms by which this compound generates ROS, details experimental protocols for their detection and quantification, and presents key quantitative data to support further research and development.

Introduction

This compound is a naturally occurring photosensitizer that, upon exposure to light, initiates a cascade of events leading to the production of highly reactive and cytotoxic molecules.[1][2][3] The universal toxicity of this compound to a wide range of organisms, including plants, bacteria, fungi, and even mammalian cells, is a direct consequence of its efficiency in generating ROS.[3][4] Understanding the fundamental mechanisms of this compound-induced ROS production is crucial for developing strategies to mitigate its effects in agriculture and for harnessing its photodynamic properties for therapeutic purposes.

The Dual Mechanism of Reactive Oxygen Species Generation

Upon absorption of light energy, this compound transitions from its ground state (this compound) to an electronically excited singlet state (¹this compound). It then rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (³this compound).[4] This excited triplet state is the primary initiator of two distinct pathways for ROS generation, known as Type I and Type II photosensitization reactions.

Type II Photosensitization: The Singlet Oxygen Pathway

The predominant mechanism of this compound's action is the Type II pathway, which involves a direct energy transfer from the excited triplet state of this compound (³this compound*) to ground-state molecular oxygen (³O₂).[5][6] This process results in the formation of singlet oxygen (¹O₂), a highly reactive, non-radical ROS.[2][5] Singlet oxygen is particularly damaging to biological systems due to its ability to react with a wide range of cellular macromolecules, most notably causing the peroxidation of membrane lipids.[4] The high quantum yield of singlet oxygen production by this compound underscores the significance of this pathway in its overall toxicity.[5]

Type I Photosensitization: The Superoxide Pathway

In the Type I pathway, the excited triplet this compound (³this compound*) interacts with a reducing substrate, such as a cellular molecule, to abstract an electron or a hydrogen atom. This results in the formation of a reduced this compound radical and a substrate radical. The reduced this compound can then react with ground-state oxygen (³O₂) to produce the superoxide anion radical (O₂•⁻).[1][2] While considered a secondary pathway compared to singlet oxygen production, the generation of superoxide contributes to the overall oxidative stress induced by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and a general workflow for investigating this compound-induced ROS.

Quantitative Data on ROS Generation

The efficiency of ROS production by this compound can be quantified, particularly for singlet oxygen.

| Parameter | Value | Solvent/Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 | Benzene | [5] |

| 0.84 - 0.97 | Various organic solvents and water | ||

| Superoxide Production | Detected | In the presence of a reducing substrate | [1][2] |

Note: While the production of superoxide has been qualitatively confirmed, specific quantum yields are not as readily available in the literature as those for singlet oxygen, reflecting the predominance of the Type II mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to detect and quantify this compound-induced ROS and their downstream effects.

Detection of Singlet Oxygen: Cholesterol Oxidation Assay

This assay is based on the specific reaction of singlet oxygen with cholesterol to form 5α-hydroperoxycholesterol.[2]

Materials:

-

This compound solution of known concentration

-

Cholesterol

-

Appropriate solvent (e.g., ethanol, methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., hexane:ethyl acetate mixture)

-

Visualization reagent (e.g., phosphomolybdic acid spray or iodine vapor)

-

Light source with a defined wavelength spectrum

Procedure:

-

Prepare a solution of cholesterol and this compound in a suitable solvent in a reaction vessel.

-

A control sample containing only cholesterol should be prepared under the same conditions.

-

Expose the experimental sample to a light source for a defined period. The control sample should be kept in the dark.

-

After light exposure, evaporate the solvent from both samples.

-

Redissolve the residues in a small volume of a suitable solvent for spotting on a TLC plate.

-

Spot the experimental and control samples, along with a cholesterol standard, onto the TLC plate.

-

Develop the TLC plate in a chamber with the appropriate developing solvent.

-

After development, dry the plate and visualize the spots using a suitable reagent.

-

The formation of a new spot corresponding to 5α-hydroperoxycholesterol in the light-exposed sample, which is absent in the control, indicates the production of singlet oxygen.

Detection of Superoxide: Nitroblue Tetrazolium (NBT) Reduction Assay

This assay relies on the reduction of the yellow, water-soluble NBT to a blue, insoluble formazan precipitate by superoxide anions.[1][2]

Materials:

-

This compound solution

-

Nitroblue tetrazolium (NBT) solution

-

A reducing substrate (e.g., NADH or methionine)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Superoxide dismutase (SOD) for control experiments

-

Spectrophotometer

Procedure:

-

In a microplate or cuvette, prepare a reaction mixture containing the buffer, NBT solution, and the reducing substrate.

-

Add the this compound solution to the experimental wells. For control wells, add an equal volume of solvent. To confirm the specificity of the reaction, a separate set of experimental wells should be prepared containing SOD.

-

Incubate the plate in the dark for a short period to establish a baseline.

-

Expose the plate to a light source.

-

Measure the absorbance at a wavelength corresponding to the formazan product (typically around 560 nm) at regular intervals.

-

An increase in absorbance in the this compound-containing wells, which is inhibited by SOD, indicates the production of superoxide.

Quantification of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate) previously treated with this compound and light

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

MDA standard for calibration curve

-

Spectrophotometer or fluorometer

Procedure:

-

Homogenize the biological sample in a suitable buffer.

-

To a known volume of the homogenate, add TCA to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated protein.

-

Collect the supernatant and add the TBA reagent. It is advisable to also add BHT to the TBA reagent to prevent non-specific oxidation during heating.

-

Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the color to develop.

-

Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically 532 nm for absorbance).

-

Quantify the amount of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

This compound's potent photodynamic activity is a direct result of its efficient generation of reactive oxygen species, primarily singlet oxygen, upon light activation. The dual Type I and Type II mechanisms contribute to a broad spectrum of cellular damage, with lipid peroxidation being a key consequence. The experimental protocols detailed in this guide provide a framework for the robust detection and quantification of these reactive species and their effects, facilitating further research into the pathological and therapeutic potential of this fascinating phytotoxin. For professionals in drug development, the high singlet oxygen quantum yield of this compound makes it an intriguing candidate for photodynamic therapy, warranting further investigation into its targeted delivery and activation.

References

- 1. Light-induced production of singlet oxygen and superoxide by the fungal toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 4. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Singlet Oxygen Quantum Yield of Cercosporin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the singlet oxygen quantum yield of cercosporin, a photoactivated perylenequinone toxin. The document details the quantitative data, experimental methodologies for its determination, and the key signaling pathways involved in its phototoxicity.

Quantitative Data: Singlet Oxygen Quantum Yield of this compound and its Derivatives

This compound is a highly efficient photosensitizer, characterized by a high singlet oxygen quantum yield (ΦΔ), which is largely independent of the solvent environment. In contrast, its reduced and acetylated derivative, hexaacetyl-dihydrothis compound (HAC), exhibits a significantly lower capacity for singlet oxygen production, particularly in aqueous solutions.[1] This difference in photochemistry is a key aspect of the self-resistance mechanism in this compound-producing fungi. The quantitative data is summarized in the tables below.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound in Various Solvents

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Dioxane | 0.97 | [1] |

| D₂O | 0.84 | [1] |

| Various Organic Solvents | 0.84 - 0.97 | [1] |

Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of Hexaacetyl-dihydrothis compound (HAC)

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Organic Solvents | 0.14 - 0.18 | [1] |

| Water | 0.02 - 0.04 | [1] |

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield of this compound can be achieved through both indirect and direct methods.

Indirect Method: Chemical Trapping with Cholesterol

This method relies on the specific reaction of singlet oxygen with a chemical trap, in this case, cholesterol, to form a characteristic product, 5α-hydroperoxycholesterol.[2][3]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired solvent (e.g., ethanol).

-

Prepare a solution of cholesterol in the same solvent.

-

Mix the this compound and cholesterol solutions in a quartz cuvette. A typical final concentration might be in the micromolar range for this compound.

-

-

Irradiation:

-

Expose the sample to a light source with a wavelength corresponding to the absorption maximum of this compound (approximately 470 nm).

-

Use a light source with a known and stable output, such as a filtered lamp or a laser.

-

Control the temperature of the sample during irradiation.

-

-

Product Analysis:

-

After irradiation, extract the lipids from the solution.

-

Analyze the extract for the presence of 5α-hydroperoxycholesterol. This is typically done using High-Performance Liquid Chromatography (HPLC). The hydroperoxide can be detected using UV absorbance or more specific methods like mass spectrometry after derivatization.

-

-

Quantification:

-

The singlet oxygen quantum yield is determined by comparing the amount of 5α-hydroperoxycholesterol formed with that produced by a reference photosensitizer with a known ΦΔ under the same conditions.

-

Direct Method: Detection of Singlet Oxygen Phosphorescence

This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its ground state. The emission maximum is at approximately 1270 nm.[1]

Experimental Protocol:

-

Instrumentation:

-

A highly sensitive NIR emission spectrometer is required. This typically includes:

-

A pulsed laser for excitation of the photosensitizer.

-

A monochromator to select the emission wavelength.

-

A sensitive NIR detector, such as a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube (PMT) sensitive in the NIR region.

-

Time-correlated single-photon counting (TCSPC) electronics for time-resolved measurements.

-

-

-

Sample Preparation:

-

Prepare a solution of this compound in the solvent of interest in a quartz cuvette.

-

Ensure the solution is optically clear and free of scattering particles.

-

-

Measurement:

-

Excite the sample with the laser at a wavelength strongly absorbed by this compound.

-

Collect the emission at a right angle to the excitation beam.

-

Scan the emission monochromator around 1270 nm to obtain the phosphorescence spectrum of singlet oxygen.

-

Measure the decay kinetics of the phosphorescence signal to determine the lifetime of singlet oxygen in the specific solvent.

-

-

Quantum Yield Calculation:

-

The singlet oxygen quantum yield is determined ratiometrically by comparing the intensity of the phosphorescence signal from the this compound solution to that of a standard photosensitizer with a known ΦΔ, measured under identical experimental conditions (e.g., same solvent, excitation power, and absorbance at the excitation wavelength).

-

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

The following diagram illustrates the key steps involved in both the indirect and direct methods for determining the singlet oxygen quantum yield of this compound.

Signaling Pathway of this compound-Induced Phototoxicity

This compound exerts its toxic effects through the light-dependent generation of singlet oxygen, which initiates a cascade of damaging cellular events, primarily lipid peroxidation, leading to membrane dysfunction and eventual cell death.

References

- 1. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]

- 3. researchgate.net [researchgate.net]

Cercosporin Toxicity: A Deep Dive into its Mechanisms Across Diverse Cell Types

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has garnered significant attention for its potent photodynamic and cytotoxic properties. This in-depth technical guide provides a comprehensive overview of this compound's toxicity across various cell types, with a focus on its potential applications in cancer therapy. This document outlines the core mechanisms of action, summarizes quantitative toxicity data, provides detailed experimental protocols, and visualizes the key signaling pathways involved.